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Z-YVAD-FMK

Cat. No.: B1573884
M. Wt: 630.66
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Understanding of Caspases and Their Regulatory Roles

Caspases, or cysteine-aspartic proteases, are a family of enzymes that play essential roles in programmed cell death and inflammation. wikipedia.org They are named for their catalytic mechanism, which involves a cysteine in the active site that cleaves target proteins after an aspartic acid residue. wikipedia.org These proteases are synthesized as inactive precursors, known as zymogens or procaspases, which require activation through a tightly regulated cascade. researchgate.net This post-translational control allows for rapid and precise cellular responses to various stimuli. researchgate.net

Caspases can be broadly categorized into three functional groups based on their roles in cellular pathways:

Initiator Caspases: This group, which includes caspase-2, -8, -9, and -10, functions at the beginning of apoptotic signaling cascades. researchgate.netaatbio.com They are typically activated through dimerization, which is facilitated by adaptor proteins in response to specific death signals. aatbio.comrndsystems.com

Executioner Caspases: Caspase-3, -6, and -7 belong to this group and are responsible for the downstream events of apoptosis. researchgate.netaatbio.com They are activated by initiator caspases and proceed to cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. aatbio.com

Inflammatory Caspases: This group includes caspase-1, -4, -5, -11, and -12. researchgate.netaatbio.com Unlike the apoptotic caspases, these enzymes are primarily involved in the inflammatory response. aatbio.com A key function of inflammatory caspases, particularly caspase-1, is the processing of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms. wikipedia.orgnih.gov Activation of these caspases can also lead to a form of inflammatory programmed cell death known as pyroptosis. aatbio.comnih.gov

The intricate regulation of caspase activity is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases.

Overview of Chemical Inhibitors as Probes in Protease Biology

Chemical inhibitors are indispensable tools in the field of protease biology, serving as molecular probes to investigate the function and regulation of these enzymes. nih.govfrontiersin.org Proteases are involved in a vast number of physiological processes, and their activity is often tightly controlled. frontiersin.org Chemical inhibitors allow researchers to modulate the activity of specific proteases, thereby enabling the study of their roles in complex biological systems. nih.gov

These inhibitors can be classified based on their mechanism of action, which can be either reversible or irreversible. Irreversible inhibitors, such as those in the fluoromethyl ketone (FMK) class, form a covalent bond with the active site of the enzyme, leading to permanent inactivation. rndsystems.com This characteristic makes them particularly effective for studying the consequences of sustained enzyme inhibition. rndsystems.com

In cellular and molecular biology research, protease inhibitors are used to:

Prevent the degradation of proteins during cell lysis and protein extraction. rndsystems.com

Elucidate the specific roles of proteases in signaling pathways by observing the effects of their inhibition. nih.gov

Validate proteases as potential therapeutic targets. nih.gov

The development of activity-based probes (ABPs), which are often based on inhibitor scaffolds, has further advanced the study of proteases. nih.gov These probes can be used to label and visualize active enzymes within complex biological samples, providing insights into their spatial and temporal regulation. nih.gov

Z-YVAD-FMK as a Specific Inhibitor for Academic Investigation

This compound (benzyloxycarbonyl-tyrosyl-valyl-alanyl-aspartyl-fluoromethylketone) is a cell-permeable, irreversible inhibitor that is highly specific for caspase-1. selleckchem.com Its design is based on the preferred cleavage sequence of caspase-1, allowing it to target this enzyme with high affinity. The fluoromethylketone (FMK) group at the C-terminus of the peptide sequence forms a covalent bond with the cysteine residue in the catalytic site of caspase-1, thereby irreversibly inactivating the enzyme. rndsystems.com

In academic research, this compound is utilized as a chemical probe to investigate the roles of caspase-1 in various cellular processes. A primary application is in the study of inflammation. Caspase-1 is a key component of multiprotein complexes called inflammasomes, which are activated in response to pathogens and cellular stress. frontiersin.org Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 to produce their mature, pro-inflammatory forms. nih.gov By using this compound to inhibit caspase-1, researchers can explore the downstream consequences of blocking this inflammatory cascade. selleckchem.com

Furthermore, this compound is instrumental in studying pyroptosis, a caspase-1-dependent form of programmed cell death. nih.govnih.gov Pyroptosis is characterized by cell lysis and the release of inflammatory cellular contents. nih.gov Inhibition of caspase-1 with this compound allows for the dissection of the molecular mechanisms underlying this cell death pathway and its role in host defense against pathogens. nih.govelsevierpure.com While this compound is primarily known as a caspase-1 inhibitor, the related compound Z-VAD-FMK is a broader-spectrum, or pan-caspase, inhibitor used to study apoptosis. invivogen.compromega.comselleckchem.com

Detailed Research Findings

Caspase CategoryMembersPrimary FunctionActivating Mechanism
InitiatorCaspase-2, -8, -9, -10Initiation of apoptosisDimerization via adaptor proteins aatbio.comrndsystems.com
ExecutionerCaspase-3, -6, -7Execution of apoptosisCleavage by initiator caspases aatbio.com
InflammatoryCaspase-1, -4, -5, -11, -12Inflammation and pyroptosisActivation within inflammasome complexes frontiersin.org
InhibitorTargetMechanismPrimary Research Application
This compoundCaspase-1Irreversible, covalent binding to the catalytic site rndsystems.comselleckchem.comStudying inflammation, inflammasomes, and pyroptosis selleckchem.comfrontiersin.org
Z-VAD-FMKPan-caspase (broad spectrum)Irreversible, covalent binding to the catalytic site invivogen.compromega.comGeneral inhibition of apoptosis invivogen.comselleckchem.com

Properties

Molecular Formula

C31H39FN4O9

Molecular Weight

630.66

Synonyms

(8S,11S,14S)-methyl 14-(2-fluoroacetyl)-5-(4-hydroxybenzyl)-8-isopropyl-11-methyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate

Origin of Product

United States

Mechanistic Characterization of Z Yvad Fmk Action

Mode of Caspase-1 Inhibition by Z-YVAD-FMK

This compound functions as a cell-permeable and irreversible inhibitor of caspase-1 selleckchem.comapexbt.com. Its inhibitory mechanism involves the formation of a covalent bond with the active site cysteine residue of the target enzyme ontosight.ainih.gov. The "FMK" (fluoromethyl ketone) moiety is crucial to this irreversible inhibition. This group reacts with the nucleophilic thiol group of the active site cysteine within the caspase enzyme, leading to the permanent inactivation of the protease ontosight.ainih.govpromega.com. This covalent modification prevents the enzyme from processing its natural substrates, thereby blocking the downstream signaling events typically mediated by caspase-1 ontosight.ai.

Specificity Profile of this compound Towards Caspase-1 and Caspase-4

While often highlighted as a specific caspase-1 inhibitor, this compound also exhibits inhibitory activity against caspase-4 and caspase-5 sigmaaldrich.commedchemexpress.com. Research indicates that this compound is a potent, cell-permeable, and irreversible inhibitor of human caspase-1, caspase-4, and caspase-5 sigmaaldrich.com. Its dual inhibition of caspase-1 and caspase-4 has been noted in various studies medchemexpress.comnih.govaai.org. For instance, in human retinal pigment epithelial (hRPE) cells, this compound, acting as a caspase-1 and -4 inhibitor, significantly reduced tunicamycin-induced apoptotic cell death by 86%, demonstrating a stronger inhibitory effect compared to a more selective caspase-4 inhibitor (Z-LEVD-fmk), which reduced apoptosis by 59% nih.gov. This suggests that while it inhibits both, caspase-1 might be more critically impacted or contribute more significantly to certain pathways inhibited by this compound nih.gov.

Molecular Determinants of this compound's Irreversible Binding

The irreversible binding of this compound to caspases is primarily dictated by its fluoromethyl ketone (FMK) warhead and the specific peptide sequence (YVAD) that precedes it. The YVAD sequence (Tyrosine-Valine-Alanine-Aspartic acid) mimics the recognition sequence of caspase-1, which typically cleaves substrates after an aspartic acid residue ebi.ac.uk. This peptide sequence guides the inhibitor to the active site of the caspase. Once positioned, the electrophilic fluoromethyl ketone group forms a stable, covalent thioether adduct with the catalytic cysteine residue in the enzyme's active site nih.govpromega.comebi.ac.uk. This irreversible covalent modification permanently inactivates the enzyme, distinguishing it from reversible inhibitors that merely occupy the active site temporarily ontosight.ainih.govbio-techne.com. This mechanism ensures sustained inhibition of the target caspase activity.

Differentiation of this compound from Broad-Spectrum Caspase Inhibitors in Mechanistic Studies

This compound stands apart from broad-spectrum caspase inhibitors, such as Z-VAD-FMK, due to its comparatively more selective inhibition profile, making it a valuable tool for mechanistic studies aiming to delineate the roles of specific caspases. Broad-spectrum inhibitors like Z-VAD-FMK are known to inhibit a wide range of caspases, including human caspase-1 to -10 (with the exception of caspase-2), and murine caspases such as caspase-1, -3, and -11 ontosight.aiinvivogen.comalab.com.pl. This lack of distinction between caspases by pan-caspase inhibitors can lead to off-target effects and complicate the interpretation of results when investigating specific caspase pathways frontiersin.org.

In contrast, this compound is considered a more selective inhibitor, primarily targeting caspase-1 and caspase-4 sigmaaldrich.commedchemexpress.comaai.org. This selectivity allows researchers to more precisely investigate the roles of these particular caspases in various biological processes, including inflammation and specific cell death pathways, without broadly impacting other caspase-dependent events selleckchem.comnih.gov. For instance, in studies involving endoplasmic reticulum (ER) stress-induced apoptosis, this compound's selective inhibition helped suggest the primary involvement of caspase-1 over caspase-4 in certain cell death mechanisms nih.gov. The ability of this compound to specifically restrain inflammatory caspases, as opposed to also suppressing apoptotic caspases like Z-VAD-FMK does, makes it a preferred choice for studies focused on inflammasome activation and pyroptosis frontiersin.org.

Z Yvad Fmk S Impact on Inflammatory and Programmed Cell Death Pathways

Modulation of Inflammasome Activation by Caspase-1 Inhibition

Inflammasomes are multi-protein complexes that are pivotal in initiating innate immune responses by regulating the activation of caspase-1. nih.govpnas.org Upon sensing specific pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), inflammasomes assemble, leading to the oligomerization and subsequent auto-activation of pro-caspase-1 into its active form. invivogen.com By directly inhibiting caspase-1, Z-YVAD-FMK effectively modulates inflammasome activation, thereby influencing downstream inflammatory responses and cell death pathways. nih.gov

Attenuation of Pro-inflammatory Cytokine Processing (IL-1β, IL-18)

Caspase-1 is indispensable for the proteolytic maturation of the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their biologically active, mature cytokine forms. nih.govinvivogen.com These cytokines are potent orchestrators of inflammatory processes. Numerous studies have consistently demonstrated that this compound significantly reduces the secretion of mature IL-1β and IL-18 through its inhibition of caspase-1 activity. apexbt.comnih.govpnas.orgnih.gov

For example, investigations using human whole blood stimulated with lipopolysaccharide (LPS) revealed that ac-YVAD-cmk (a related caspase-1 inhibitor with similar specificity) markedly decreased IL-1β levels, while having a lesser suppressive effect on other pro-inflammatory cytokines such as TNFα, IL-6, and IL-8. nih.gov It was observed that pretreatment with this compound was essential to achieve substantial reductions in IL-1β production, underscoring the rapid kinetics of IL-1β release following stimulation. nih.gov In experimental models of brain death (BD), treatment with this compound led to a reduction in the mRNA and protein levels of IL-1β and IL-18, which correlated with improved renal function and attenuated kidney injury. nih.gov Furthermore, this compound has been shown to inhibit the release of IL-1β and IL-18 in cells treated with alum, an inflammasome activator. apexbt.com

The following interactive table summarizes key research findings regarding the impact of this compound on pro-inflammatory cytokine processing:

CytokineEffect of this compoundResearch ContextSource
IL-1βPronounced decrease in secretionLPS-stimulated human whole blood nih.gov
IL-1βReduced mRNA and protein levelsBrain death-induced kidney injury (rat model) nih.gov
IL-1βInhibition of releaseAlum-treated cells apexbt.com
IL-1βPartially suppressed LPS-induced secretionWild-type bone marrow-derived dendritic cells (BMDCs) aai.org
IL-18Reduced secretionLPS-stimulated human whole blood nih.gov
IL-18Reduced mRNA and protein levelsBrain death-induced kidney injury (rat model) nih.gov
IL-18Inhibition of releaseAlum-treated cells apexbt.com
IL-18Dose-dependent reduction in processingHelicobacter pylori-infected AGS cells biorxiv.org

Inhibition of Gasdermin D Cleavage and Pyroptosis

Pyroptosis represents a highly inflammatory form of regulated cell death characterized by cellular swelling, plasma membrane rupture, and the release of intracellular pro-inflammatory contents. frontiersin.orgresearchgate.net This lytic cell death pathway is primarily executed by Gasdermin D (GSDMD), which undergoes proteolytic cleavage by activated inflammatory caspases, predominantly caspase-1, to yield an N-terminal fragment (GSDMD-N). invivogen.comfrontiersin.org The GSDMD-N fragment subsequently oligomerizes and inserts into the cell membrane, forming pores that lead to cell lysis and the release of inflammatory mediators. frontiersin.org

As a specific inhibitor of caspase-1, this compound effectively impedes the cleavage of GSDMD, thereby inhibiting the execution of pyroptosis. frontiersin.orgnih.govnih.gov Studies have demonstrated that this compound efficiently blocked caspase-elicited GSDMD cleavage in macrophages. nih.gov In an ApoE−/− mouse model of atherosclerosis, this compound significantly suppressed the expression of pyroptosis pathway-related proteins, including activated GSDMD, and contributed to a reduction in vascular inflammation and atherosclerotic lesion development. frontiersin.orgnih.gov In vitro investigations using bone marrow-derived macrophages (BMDMs) stimulated with LPS and nigericin (B1684572) also showed that this compound markedly inhibited GSDMD activation and pyroptosis, as evidenced by a decrease in propidium (B1200493) iodide (PI)-positive cells and reduced lactate (B86563) dehydrogenase (LDH) release. frontiersin.orgnih.gov

It is noteworthy that while this compound effectively inhibits caspase-1-dependent GSDMD cleavage, GSDMD can also be cleaved through caspase-independent mechanisms in certain cell types, such as neutrophils, where neutrophil elastase mediates its processing. nih.gov In such instances, this compound would not be expected to suppress GSDMD cleavage. nih.gov

Influence on Apoptotic Cascades

Apoptosis is a distinct form of programmed cell death, characterized by a series of biochemical events leading to characteristic cell changes and death without eliciting an inflammatory response. It is typically mediated by a cascade of caspases, including initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7). invivogen.comaacrjournals.org While this compound's primary specificity lies with caspase-1, its potential influence on apoptotic cascades has also been explored, particularly in contexts where cross-talk between inflammatory and apoptotic pathways may occur.

Alterations in Downstream Apoptotic Effector Activity

In contrast to pan-caspase inhibitors like Z-VAD-FMK, which can inhibit a broad spectrum of caspases involved in both apoptosis and inflammation, this compound maintains a higher specificity for caspase-1. invivogen.comarvojournals.orgpromega.com However, in specific cellular contexts, the inhibition of caspase-1 by this compound can indirectly modulate apoptotic effector activity. For instance, in Caco-2 cells, this compound was observed to significantly reduce growth inhibition induced by butyrate, suggesting that caspase-1 inhibition might alter the broader caspase cascade and mitigate butyrate-induced apoptotic effects. apexbt.com

A study investigating light-induced retinal degeneration in rats compared the effects of Z-VAD-FMK and this compound. While the pan-caspase inhibitor Z-VAD-FMK preserved retinal function and reduced apoptotic photoreceptors, this compound, despite being a caspase-1 specific inhibitor, showed limited or no effect on caspase-3 activity and did not provide the same level of protection against apoptotic cell death in this model. apexbt.comarvojournals.org This observation underscores the distinct roles of various caspases in specific apoptotic pathways and highlights the selectivity of this compound for caspase-1.

Investigations into Non-Canonical Cell Death Regulated by Caspase-1

Beyond its well-established role in canonical pyroptosis, investigations have extended to explore the involvement of caspase-1 in other forms of non-canonical cell death. Non-canonical inflammasome pathways, typically mediated by caspase-4, -5 (in humans) and caspase-11 (in mice), also lead to GSDMD cleavage and subsequent pyroptosis, often in response to intracellular lipopolysaccharide (LPS). frontiersin.orgfrontiersin.org While this compound is a specific caspase-1 inhibitor, its effects are primarily directed at the canonical pathway. However, the interplay between different caspase pathways and various cell death modalities is complex and subject to ongoing research.

Role in Unraveling Pyroptosis Mechanisms

This compound is recognized as a potent, cell-permeable, and irreversible inhibitor of caspase-1. apexbt.comabcam.com Its application has been crucial in elucidating the mechanisms underlying pyroptosis, a highly inflammatory form of programmed cell death characterized by cell swelling, membrane lysis, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. dovepress.comnews-medical.netinvivogen.com

Studies have demonstrated that this compound effectively inhibits the activation of caspase-1, thereby blocking the subsequent cleavage of Gasdermin D (GSDMD) into its pore-forming N-terminal fragment (GSDMD-NT), which is essential for pyroptotic cell membrane pore formation. dovepress.compnas.org For instance, this compound has been shown to inhibit the release of IL-1β, a key pyroptotic effector, in various cellular contexts. This includes cells activated by aluminum hydroxide (B78521) adjuvants and Dermatophagoides farinae allergen 1 (Der f1) in bronchial epithelial cells. apexbt.comdovepress.com

The compound has been instrumental in distinguishing canonical pyroptosis, which is caspase-1 mediated, from non-canonical pathways. Although primarily targeting caspase-1, it has also been noted to affect caspase-4 activation in specific contexts. nih.gov For example, pyroptosis induced by Neisseria gonorrhoeae in monocyte-derived macrophages was prevented by this compound, indicating its role in inhibiting caspase-1 or caspase-4 activation in this specific pathway. nih.gov Furthermore, research findings indicate that this compound can completely inhibit both NLRP3 and NLRP1b inflammasome activities by preventing the maturation and secretion of IL-1β and IL-18, and the cleavage of caspase-1, highlighting its utility in studying inflammasome-mediated pyroptosis. pnas.org

Interactive Data Table: Effects of this compound on Caspase Activity and Cell Responses (Note: In a dynamic digital environment, this table would allow for sorting, filtering, and detailed view on click.)

Study ContextThis compound ConcentrationObserved EffectCaspase-1 Activity (% of Control)Caspase-3 Activity (% of Control)Reference
Caco-2 cells, butyrate-induced growth inhibition100 µmol/LComplete abrogation of growth inhibitionN/AN/A apexbt.com
Rat retinas, immediately before damaging light exposure0.16 mMSignificant reduction in caspase-1 activity51% ± 34%98% ± 5% (no effect) apexbt.comarvojournals.org
Rat retinas, 1 day after damaging light exposure0.16 mMSignificant reduction in caspase-1 activity66% ± 33%160% ± 19% (no effect) arvojournals.org
Macrophages, NLRP3 inflammasome activationInhibitory concentrationsInhibition of pyroptotic death and IL-1β releaseCleavage inhibitedN/A pnas.org
Macrophages, non-canonical inflammasome activation (LPS electroporation)10 µMSuppression of pyroptotic cell deathN/AN/A pnas.org
WT and ASC-deficient macrophages, LT treatmentInhibitory concentrationsComplete inhibition of IL-1β and IL-18 secretion, and caspase-1 cleavageCleavage inhibitedN/A pnas.org

Exploration of Other Caspase-1 Dependent Cell Death Modalities

Beyond its well-defined role in pyroptosis research, this compound's inhibitory action extends to other caspase-1 dependent processes and aids in differentiating various cell death modalities. Caspase-1 is not only involved in pyroptosis but also plays a role in certain inflammatory responses and, indirectly, in other forms of cell death beyond classical apoptosis. invivogen.com

This compound's ability to specifically inhibit caspase-1 allows researchers to dissect the contribution of this particular caspase in complex cellular death pathways. For example, in a model of light-induced retinal degeneration, this compound was found to significantly reduce caspase-1 activity and preserve retinal function, suggesting a caspase-1 dependent mechanism in photoreceptor cell death. arvojournals.org Importantly, it showed no effect on caspase-3 activity in this context, highlighting its specificity for caspase-1 in this model. arvojournals.org This selective inhibition helps in understanding the distinct roles of different caspases in various forms of programmed cell death, allowing for the isolation of caspase-1's specific contributions from those of other caspases, such as caspase-3, which is central to apoptosis. arvojournals.org Studies have utilized this compound to investigate the interplay between different cell death pathways, confirming caspase-1's involvement in inflammatory cytokine processing and release, even in scenarios where other caspase inhibitors might not be effective. apexbt.comarvojournals.org

Applications of Z Yvad Fmk in Preclinical Research Models

Elucidating Cellular Responses in In Vitro Systems

In controlled laboratory settings using cell cultures, Z-YVAD-FMK allows researchers to probe the direct consequences of caspase-1 inhibition on cellular behavior and signaling cascades.

Myeloid cells are central to the innate immune response, and this compound has been extensively used to study inflammatory pathways in these cell types. In bone marrow-derived macrophages (BMDMs), this compound has been shown to markedly inhibit the activation of Gasdermin D (GSDMD) and subsequent pyroptosis when stimulated with lipopolysaccharide (LPS) and nigericin (B1684572). nih.govfrontiersin.org This inhibition prevents the release of pro-inflammatory mediators. nih.govfrontiersin.org Studies have demonstrated that by blocking caspase-1, this compound treatment dramatically decreases the release of lactate (B86563) dehydrogenase (LDH) and interleukin-1β (IL-1β), key indicators of pyroptotic cell death and inflammation, respectively. nih.gov

Research in monocyte-derived dendritic cells (moDCs) has utilized the pan-caspase inhibitor Z-VAD-FMK to investigate cytokine production. While this broader inhibitor decreased IL-1β levels as expected, it had no effect on the production of IL-8 or TNF, suggesting that the production of these particular cytokines in response to certain stimuli does not depend on inflammasome activation. frontiersin.org

Cell TypeModel/StimulusKey Effect of this compoundObserved Outcome
Bone Marrow-Derived Macrophages (BMDMs)LPS + NigericinInhibition of Caspase-1Markedly restrained GSDMD activation and pyroptosis; decreased release of LDH and IL-1β. nih.govfrontiersin.org
MonocytesM-CSF-induced differentiationInhibition of caspasesInhibited the differentiation process into macrophages. nih.gov
Table 1: Effects of Caspase Inhibition in Myeloid Cell Models

The role of caspase-1 extends beyond immune cells, and this compound has been instrumental in exploring these functions. In human kidney-2 (HK-2) epithelial cells, this compound was reported to inhibit the cleavage of GSDMD, a critical step in the execution of pyroptosis. frontiersin.org In studies on corneal tissue, the broader caspase inhibitor Z-VAD-FMK was found to inhibit apoptosis in keratocytes following an epithelial scrape injury; however, this inhibition shifted the mode of cell death to necrosis. nih.gov Similarly, in models of cisplatin-induced injury in renal tubular epithelial cells (RTEC), Z-VAD-FMK prevented apoptosis but promoted necrotic cell death by impairing autophagic flux. nih.govnih.gov

Cell TypeModel/StimulusKey Effect of this compoundObserved Outcome
Human Kidney-2 (HK-2) Epithelial CellsNot specifiedInhibition of Caspase-1Inhibited cleavage of GSDMD. frontiersin.org
Rabbit Keratocytes (Non-immune)Corneal epithelial scrape injuryPan-caspase inhibition (via Z-VAD-FMK)Inhibited apoptosis but promoted necrosis. nih.gov
Renal Tubular Epithelial Cells (RTEC)Cisplatin-induced injuryPan-caspase inhibition (via Z-VAD-FMK)Prevented apoptosis but promoted necrotic cell death. nih.govnih.gov
Table 2: Effects of Caspase Inhibition in Epithelial and Non-Immune Cell Models

This compound's role in modulating cell survival and growth has been investigated in various contexts. In human T cells, the pan-caspase inhibitor Z-VAD-FMK was shown to dose-dependently inhibit proliferation mediated by co-stimulation with anti-CD3 and anti-CD28. nih.gov In acute myeloid leukemia (AML) cell lines, Z-VAD-FMK was able to significantly rescue cell death induced by the BRD9 inhibitor I-BRD9. amegroups.org In contrast, studies using colorectal cancer cell lines found that Z-VAD-FMK could not reverse cell death induced by the marine natural product Chagosendine C, indicating the cell death pathway was independent of caspases. acs.org Another study showed that while Z-VAD-FMK treatment alone resulted in a slight decrease in the viability of L929 and MCF-7 cell lines, it significantly reduced viability when used as a pre-treatment before exposure to 4-Aminopyridine. researchgate.net

Cell LineContext/Inducer of Cell DeathEffect of Z-VAD-FMKOutcome on Viability/Proliferation
Human T CellsAnti-CD3 and anti-CD28 stimulationInhibition of proliferationDose-dependent reduction in T cell proliferation. nih.gov
Acute Myeloid Leukemia (AML) cellsI-BRD9 (BRD9 inhibitor)Rescue from cell deathSignificantly rescued I-BRD9-induced cell death. amegroups.org
Colorectal Cancer Cells (RKO, HCT116)Chagosendine C (Marine natural product)No rescue from cell deathCould not reverse CHC-induced cell death. acs.org
L929 and MCF-7 cells4-AminopyridineEnhanced cell deathSignificantly reduced cell viability when used as a pre-treatment. researchgate.net
Table 3: Z-VAD-FMK in Cellular Viability and Proliferation Control

Investigating Physiological Processes in In Vivo Animal Models

Animal models provide a complex physiological environment to assess the systemic effects of inhibiting caspase-1 with this compound, offering insights into its potential relevance for various pathologies.

Pyroptosis in macrophages is increasingly recognized as a key driver of vascular inflammation and the development of atherosclerosis. nih.gov In a significant study using Apolipoprotein E-deficient (ApoE−/−) mice, a well-established model for atherosclerosis, treatment with this compound yielded substantial protective effects. nih.govnih.gov The administration of the inhibitor significantly reduced the formation of atherosclerotic lesions in the aortas. nih.gov This structural improvement was accompanied by a reduction in macrophage infiltration within the lesions and decreased protein levels of key inflammatory and pyroptosis-related molecules. nih.govnih.gov

Animal ModelKey Parameters Measured in AortaEffect of this compound Treatment
ApoE−/− Mice on a Western DietAtherosclerotic lesion formationSignificantly reduced. nih.gov
Macrophage infiltration in lesionsSignificantly reduced. nih.gov
Vascular Cell Adhesion Molecule-1 (VCAM-1)Reduced protein levels. nih.gov
Pyroptosis-related proteins (Activated Caspase-1, Activated GSDMD, Cleaved IL-1β)Reduced protein levels. nih.gov
Table 4: Effects of this compound in a Mouse Model of Atherosclerosis

In a rat model of light-induced retinal degeneration, the role of specific caspases was investigated. arvojournals.org While the pan-caspase inhibitor Z-VAD-FMK and the caspase-3 inhibitor Z-DEVD-FMK offered significant protection by preserving retinal function and the thickness of the outer nuclear layer (ONL), the specific caspase-1 inhibitor this compound did not have a protective effect. arvojournals.org In the group treated with this compound, light exposure still significantly reduced retinal function and ONL thickness, similar to untreated control groups. arvojournals.org This finding suggests that caspase-1 is not the primary mediator of photoreceptor cell death in this specific model of retinal injury. arvojournals.org

OrganAnimal Model of InjuryEffect of this compound Treatment
KidneyBrain-dead ratsReduced kidney injury. frontiersin.org
KidneyCisplatin-induced Acute Kidney Injury (AKI)Worsened renal dysfunction (finding for pan-caspase inhibitor Z-VAD-fmk). nih.gov
RetinaLight-induced retinal degeneration in ratsNo protective effect; retinal function and ONL thickness were significantly reduced. arvojournals.org
Table 5: Effects of this compound in Animal Models of Organ Injury

Analysis in Systemic Inflammatory Response Models (e.g., endotoxic shock)

The irreversible caspase-1 inhibitor, this compound, is utilized in preclinical models to investigate the pathways of systemic inflammation, such as those initiated by endotoxins like lipopolysaccharide (LPS). targetmol.com Its primary mechanism in this context is the inhibition of caspase-1, a critical enzyme in the pyroptosis inflammatory pathway. nih.govfrontiersin.org Pyroptosis is a pro-inflammatory form of programmed cell death that involves the cleavage of Gasdermin D (GSDMD) by active caspase-1. nih.govfrontiersin.org The resulting GSDMD fragments form pores in the cell membrane, leading to cell lysis and the release of potent pro-inflammatory mediators, including Interleukin-1β (IL-1β) and High Mobility Group Box 1 (HMGB1). nih.govfrontiersin.org

In research models of vascular inflammation, which shares mechanisms with systemic inflammatory responses, this compound has been shown to significantly suppress the expression of proteins related to the pyroptosis pathway. nih.govfrontiersin.org Studies using bone marrow-derived macrophages (BMDMs) stimulated with LPS and nigericin demonstrated that this compound markedly inhibited the activation of GSDMD. frontiersin.org This inhibition consequently reduces the release of IL-1β and HMGB1, leading to a decrease in vascular inflammation markers. nih.govfrontiersin.org

While this compound specifically targets caspase-1, broader pan-caspase inhibitors such as Z-VAD-FMK have been studied more extensively in direct models of endotoxic shock, yielding results that highlight the importance of caspase inhibition in this condition. In mouse models of LPS-induced endotoxic shock, treatment with a pan-caspase inhibitor significantly reduced mortality and alleviated disease pathology in the liver and lungs. nih.govfrontiersin.orgnih.govscispace.com The protective effect is attributed to a reduction in systemic levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12. nih.govresearchgate.net Mechanistically, these broader caspase inhibitors were found to induce necroptosis in macrophages, a different form of programmed cell death, which reduces the population of hyper-activated macrophages responsible for the "cytokine storm" characteristic of endotoxic shock. nih.govfrontiersin.orgnih.gov Furthermore, treatment promoted the accumulation of myeloid-derived suppressor cells (MDSCs), which in turn inhibit the pro-inflammatory responses of the remaining macrophages. nih.govnih.govscispace.com

These findings collectively underscore the therapeutic potential of targeting inflammatory caspases in systemic inflammatory conditions. While this compound offers specificity for the caspase-1 pathway, the profound effects of broader caspase inhibitors in endotoxic shock models validate the critical role of these proteases in the disease's pathogenesis.

Table 1: Summary of Research Findings for Caspase Inhibitors in Inflammatory Models

Model System Inhibitor Used Key Findings Cellular/Molecular Effects
ApoE-/- Mouse Model of Atherosclerosis This compound Reduced vascular inflammation and lesion development. nih.govfrontiersin.org Inhibited GSDMD activation and pyroptosis; reduced release of IL-1β and HMGB1. nih.govfrontiersin.org
LPS-Induced Endotoxic Shock (Mouse Model) Z-VAD-FMK Significantly reduced mortality and organ pathology. nih.govfrontiersin.orgscispace.com Reduced serum concentrations of TNF-α, IL-12, and IL-6; induced macrophage necroptosis; promoted MDSC accumulation. nih.govfrontiersin.org

| LPS-Stimulated Macrophage-like Cells (RAW 264.7) | Z-VAD-FMK | Reduced release of inflammatory mediators. researchgate.net | Decreased levels of HMGB1, TNF, and IL-6 in conditioned media; prevented cytoplasmic translocation of HMGB1. researchgate.net |

Methodological Considerations for this compound Implementation

Experimental Design for Enzyme Activity Assays

The implementation of this compound in research necessitates carefully designed experiments to accurately assess its impact on enzyme activity. A systematic approach, such as the Design of Experiments (DOE), can be employed to optimize assay conditions. researchgate.net This methodology allows for the evaluation of combined effects of multiple factors, such as substrate concentration, inhibitor concentration, and pH, to understand their relationships and identify optimal conditions for measuring inhibition. researchgate.net

A typical experimental design involves:

Controls: Including a vehicle control (e.g., DMSO, the solvent for this compound) is essential to ensure that the observed effects are due to the inhibitor and not the solvent. promega.com A negative control, such as a structurally similar but inactive peptide, can also be used to confirm the specificity of the inhibition. researchgate.net

Titration: A concentration-response curve should be generated by testing this compound across a range of concentrations. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50).

Substrate Concentration: The concentration of the caspase-1 substrate should be carefully chosen, often around its Michaelis-Menten constant (Km), to ensure the assay is sensitive to competitive inhibition.

Assay Type: Various commercial assay kits are available for measuring caspase activity, often based on the cleavage of a fluorogenic or colorimetric substrate. Luminescent assays, such as the Caspase-Glo® series, provide a homogeneous format suitable for high-throughput screening. promega.com

By systematically varying these parameters, researchers can create a robust model of the enzyme-inhibitor interaction, ensuring that the data generated is both accurate and reproducible. researchgate.net

Cellular and Molecular Readouts for Pathway Analysis

To elucidate the functional consequences of caspase-1 inhibition by this compound, a variety of cellular and molecular readouts are employed. These techniques provide quantitative data on cell fate, protein expression, and inflammatory signaling.

Quantification of Secreted Proteins: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for measuring the concentration of secreted cytokines (e.g., IL-1β, TNF-α, IL-6) and other inflammatory mediators (e.g., HMGB1) in cell culture supernatants or serum samples. nih.govresearchgate.net This is a direct measure of the inflammatory response.

Protein Expression and Processing Analysis: Western blotting is used to detect the expression levels and cleavage status of key proteins within the signaling pathway. nih.gov For instance, researchers can probe for the cleaved (active) forms of caspase-1 and GSDMD (GSDMD-N), as well as downstream markers like cleaved PARP, which is an indicator of apoptosis. frontiersin.orgnih.govresearchgate.net This technique confirms that the inhibitor is acting on its intended molecular targets.

Protein Localization: Immunofluorescence followed by confocal microscopy allows for the visualization of protein localization within the cell. A key application in inflammation studies is tracking the translocation of HMGB1 from the nucleus to the cytoplasm and its subsequent release, a process that can be blocked by caspase inhibitors. researchgate.net

| Protein Localization | Immunofluorescence | HMGB1 | Visualize translocation from nucleus to cytoplasm. researchgate.net |

Integration with Gene Expression and Proteomic Studies

To gain a broader understanding of the biological impact of this compound, targeted molecular assays are often integrated with large-scale 'omics' approaches.

Gene Expression Analysis: Quantitative real-time PCR (RT-qPCR) is a standard method to measure changes in the messenger RNA (mRNA) levels of specific genes of interest following treatment with this compound. nih.govnih.gov For example, researchers can quantify the expression of genes encoding pro-inflammatory cytokines or apoptosis-related molecules like p53. nih.govnih.gov The relative gene expression is typically calculated using the ΔΔCT method, with housekeeping genes used for normalization. nih.govresearchgate.net This analysis reveals whether the inhibitor's effects are mediated through changes in gene transcription.

Proteomic Studies: Mass spectrometry-based proteomics offers a global, unbiased view of how this compound affects the entire proteome of a cell or tissue. abcam.com Instead of focusing on a few pre-selected proteins, this approach can identify and quantify thousands of proteins simultaneously. This can uncover novel targets or off-target effects of the inhibitor and reveal unexpected changes in cellular pathways that are altered by caspase-1 inhibition. Integrating this compound treatment with proteomic analysis provides a comprehensive systems-level view of its mechanism of action, moving beyond the primary inflammatory cascade to understand its full cellular impact. abcam.com

Comparative Analyses and Emerging Research Avenues

Comparative Studies with Related Peptidyl Fluoromethyl Ketone Inhibitors (e.g., Z-LLSD-FMK, Z-DEVD-FMK)

Comparative analyses of Z-YVAD-FMK with other peptidyl fluoromethyl ketone inhibitors are crucial for discerning the specific roles of different caspases and related proteases.

Z-DEVD-FMK is recognized as a potent inhibitor of caspase-3 and related caspases involved in the execution phase of apoptosis. researchgate.net Studies comparing this compound and Z-DEVD-FMK have been instrumental in dissecting the distinct roles of caspase-1-mediated inflammation and caspase-3-mediated apoptosis. For instance, in models of cerebral ischemia, both inhibitors have demonstrated neuroprotective effects, suggesting the involvement of both inflammatory and apoptotic pathways in neuronal cell death. researchgate.net However, their differential effects on cytokine processing versus apoptotic markers allow researchers to attribute specific outcomes to the inhibition of either the inflammasome or the apoptotic cascade. While this compound effectively reduces the augmentation of IL-1β following ischemia, Z-DEVD-FMK does not, highlighting the specificity of this compound for the caspase-1 pathway. researchgate.net

More recently, Z-LLSD-FMK has emerged as an inhibitor of gasdermin D (GSDMD), the executioner protein of pyroptosis that is activated by inflammatory caspases. A 2023 study investigated the therapeutic effects of this compound and Z-LLSD-FMK on atherosclerosis in mice. nih.govfrontiersin.orgnih.gov Both inhibitors were found to significantly inhibit GSDMD activation and pyroptosis, leading to a reduction in vascular inflammation and atherosclerotic lesion development. nih.govfrontiersin.orgnih.gov Interestingly, the study found no significant differences in the efficacy of the two inhibitors, and their combination did not produce a synergistic effect, suggesting that both caspase-1 and GSDMD are critical nodes in the inflammatory cascade driving atherosclerosis. nih.govfrontiersin.org

InhibitorPrimary Target(s)Key Biological Process InhibitedNotable Research Findings
This compoundCaspase-1Inflammasome activation, IL-1β/IL-18 processingReduces ischemia-induced IL-1β levels researchgate.net; Inhibits GSDMD activation and atherosclerosis. nih.govfrontiersin.orgnih.gov
Z-LLSD-FMKGasdermin D (GSDMD)Pyroptosis executionInhibits GSDMD activation and atherosclerosis with similar efficacy to this compound. nih.govfrontiersin.orgnih.gov
Z-DEVD-FMKCaspase-3, executioner caspasesApoptosisDemonstrates neuroprotective effects in cerebral ischemia models, distinct from its effect on IL-1β. researchgate.net

Uncovering Non-Caspase-1/4 Targets and Off-Target Observations

While this compound is primarily valued for its specificity towards caspase-1, it is crucial to acknowledge and investigate its potential off-target effects. A significant finding in this area concerns the broader class of pan-caspase inhibitors, such as Z-VAD-FMK, which shares structural similarities with this compound. Research has revealed that Z-VAD-FMK can inhibit peptide:N-glycanase (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. scienceopen.comexlibrisgroup.com This off-target inhibition of NGLY1 by Z-VAD-FMK has been shown to induce cellular autophagy. scienceopen.comexlibrisgroup.com

This discovery has important implications for the interpretation of studies using Z-VAD-FMK and raises questions about whether this compound might exhibit similar off-target effects, albeit potentially to a lesser extent due to its more specific peptide sequence. The induction of autophagy, a fundamental cellular process for degradation and recycling of cellular components, represents a significant biological event that could confound the results of experiments aimed at studying caspase-1-dependent processes. Therefore, researchers using this compound should consider the possibility of off-target effects on NGLY1 and autophagy, and where possible, employ complementary approaches to validate their findings. The use of alternative caspase inhibitors, such as Q-VD-OPh, which does not appear to inhibit NGLY1, can be a valuable strategy to control for this off-target effect. scienceopen.com

CompoundObserved Off-Target EffectAffected Cellular ProcessImplication for Research
Z-VAD-FMK (related pan-caspase inhibitor)Inhibition of Peptide:N-glycanase (NGLY1) scienceopen.comexlibrisgroup.comInduction of autophagy scienceopen.comexlibrisgroup.comPotential for confounding results in studies on apoptosis and inflammation.
This compoundPotential for similar off-target effects as Z-VAD-FMK due to structural similarity.Potential for autophagy induction.Requires careful experimental design and use of controls to ensure observed effects are caspase-1 specific.

Future Directions in this compound-Mediated Research

The continued use of this compound as a research tool will undoubtedly contribute to new discoveries. Future research efforts are likely to focus on several key areas:

Future studies will likely employ this compound in concert with advanced techniques such as proteomics, metabolomics, and single-cell analysis to further dissect the downstream consequences of caspase-1 inhibition in various cell types and disease models. This will provide a more granular understanding of the intricate signaling networks regulated by caspase-1 and how their dysregulation contributes to pathology. Investigating the precise molecular interactions of this compound with the caspase-1 active site through structural biology approaches could also inform the design of next-generation inhibitors with even greater specificity and potency.

While the role of caspase-1 in inflammation is well-established, this compound can be used to explore its potential involvement in other, less characterized biological processes. Emerging evidence suggests roles for inflammatory caspases in processes beyond cytokine maturation, including unconventional protein secretion and metabolic regulation. The use of this compound in unbiased screening approaches could help to uncover these novel functions and expand our understanding of the physiological roles of caspase-1.

The discovery of off-target effects for related compounds highlights the need for the development and implementation of more refined research methodologies. This includes the routine use of multiple, structurally and mechanistically distinct inhibitors to confirm the on-target nature of observed effects. Furthermore, the development of more specific and potent inhibitors of caspase-1, as well as inhibitors for other components of the inflammasome pathway, will be crucial for a more precise dissection of this critical inflammatory signaling cascade. The continued characterization of the pharmacological profile of this compound will be essential for its appropriate and effective use in advancing our understanding of caspase-1 biology.

Conclusion

Synthesized Understanding of Z-YVAD-FMK as a Research Tool

This compound, also frequently referred to as Z-VAD-FMK, functions as a cell-permeable, irreversible pan-caspase inhibitor alab.com.plinvivogen.comyoutube.comebi.ac.ukbio-techne.com. Its mechanism of action involves the covalent modification of a critical cysteine residue within the active site of caspases, thereby leading to their irreversible inhibition ontosight.aiebi.ac.ukontosight.ai. The benzyloxycarbonyl ("Z") group facilitates its penetration into cell membranes, while the fluoromethylketone ("FMK") moiety confers its irreversible inhibitory properties youtube.combio-techne.comrndsystems.com. While its initial development explored potential therapeutic applications, the unforeseen cytotoxicity of a metabolic derivative, fluoroacetate, rendered it unsuitable for direct drug use ebi.ac.uknih.gov. This limitation, however, underscored its value as a fundamental research compound rather than a pharmaceutical agent nih.gov.

As a research tool, this compound has been instrumental in dissecting the intricate pathways of apoptosis and its involvement in various pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases ontosight.aiyoutube.com. Researchers utilize this compound to elucidate the roles of caspases in cell survival and death, and to investigate phenomena such as chemotherapy resistance ontosight.ai. Its ability to block multiple biological processes, including inflammasome activation and the induction of apoptosis, has allowed for increased cell survival in diverse cell types within experimental settings alab.com.pl. Furthermore, this compound has been employed to assess the efficacy of potential anti-apoptotic drugs and to enhance the efficiency of cryopreservation in various cell types, such as canine spermatozoa, porcine hepatocytes, human embryonic stem cells, and amniotic fluid-derived stem cells youtube.comjpp.krakow.pl.

A key application of this compound lies in its capacity to unravel caspase-independent cell death pathways. For instance, studies using this compound have revealed that apoptosis induced by high linear energy transfer (LET) carbon ion beams in glioma cells can proceed via alternative caspase-independent mechanisms, involving the PARP-1/AIF signaling pathway spandidos-publications.com. This highlights its importance in distinguishing between caspase-dependent and independent forms of cell death. Moreover, this compound's influence on necroptosis, an alternative form of programmed cell death, has provided insights into inflammatory diseases, as it can trigger necroptosis by inhibiting caspase-8 activity under specific stimuli frontiersin.org.

The inhibitory profile of this compound extends to a broad range of caspases. The following table summarizes some of the reported half-times for inhibition of various caspases by this compound at a 1 micromolar concentration ebi.ac.uk:

CaspaseHalf-time for Inhibition (s) at 1 µM this compound ebi.ac.uk
Caspase-12.5 ebi.ac.uk
Caspase-22400 ebi.ac.uk
Caspase-343 ebi.ac.uk
Caspase-4130 ebi.ac.uk
Caspase-55.3 ebi.ac.uk
Caspase-698 ebi.ac.uk
Caspase-739 ebi.ac.uk
Caspase-82.5 ebi.ac.uk
Caspase-93.9 ebi.ac.uk

This broad specificity makes it a valuable tool for global caspase inhibition in experimental models.

Broader Contributions to Caspase and Cell Death Biology

The widespread adoption of this compound has profoundly contributed to the broader understanding of caspase and cell death biology. Its introduction marked a significant advancement in fundamental research, enabling scientists to delve deeper into the mechanisms of apoptosis nih.gov. By effectively inhibiting caspases, this compound has helped establish the central involvement of these proteases in both cell death and inflammatory responses alab.com.plinvivogen.com.

Through its application, researchers have gained a more nuanced understanding of the intricate interplay between different cell death pathways, including the complex relationship between apoptosis and necroptosis jpp.krakow.plfrontiersin.org. Studies utilizing this compound have demonstrated its protective effects in various disease models, such as alleviating endotoxic shock, mitigating neurodegenerative damage, improving outcomes in sepsis, and reducing ischemia-reperfusion injury alab.com.pljpp.krakow.plfrontiersin.org. These findings have highlighted the potential therapeutic implications of modulating caspase activity, even if this compound itself is not a direct therapeutic agent jpp.krakow.pl.

Furthermore, the use of this compound has been crucial in clarifying the sequential activation and execution of apoptotic pathways, particularly emphasizing the role of caspase-3 activation as a key trigger for apoptosis nih.gov. Its application has also revealed that blocking caspases can sometimes lead to the activation of alternative cell death mechanisms or significantly alter inflammatory responses, thereby underscoring the adaptability and redundancy within cellular death programs jpp.krakow.plspandidos-publications.comfrontiersin.org. In the context of ovarian tissue transplantation, this compound has shown promise in preventing follicle loss and improving the preservation of biological material by inhibiting caspase-mediated apoptosis following ischemia/reperfusion injury nih.gov.

The continued use of this compound in diverse research contexts solidifies its position as a cornerstone reagent, continually expanding our knowledge of fundamental cell biology and disease pathogenesis.

Q & A

Q. How does Z-YVAD-FMK specifically inhibit caspase-1, and how can researchers validate its target selectivity in experimental models?

this compound is an irreversible caspase-1 inhibitor with weak cross-reactivity against caspase-4/5 but no activity on caspases-2, -3, -6, or -7 . To validate selectivity, researchers should:

  • Perform kinase activity assays using recombinant caspases, pre-incubating this compound (10–20 µM) with enzymes for 10–20 minutes .
  • Use Western blotting to confirm reduced cleavage of caspase-1 substrates (e.g., pro-IL-1β to mature IL-1β) and monitor caspase-1 p20 levels .
  • Include positive controls (e.g., Z-VAD-FMK for pan-caspase inhibition) and negative controls (untreated cells) to rule off-target effects .

Q. What is the optimal concentration and treatment duration for this compound in cell-based apoptosis or pyroptosis assays?

  • In vitro cell culture : 20–100 µM this compound is commonly used, with 100 µM showing near-complete inhibition of caspase-1-dependent effects in Caco-2 cells .
  • Treatment timing : Add this compound 10–30 minutes before apoptosis inducers (e.g., LPS/nigericin) to ensure sufficient cellular uptake and inhibitor activation .
  • Solubility considerations : Prepare stock solutions in anhydrous DMSO (10 mM), ensuring final DMSO concentrations ≤0.2% to avoid cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory vs. pro-apoptotic effects be resolved in complex disease models?

Contradictions may arise from:

  • Dose-dependent effects : Lower doses (0.1–1 µM) partially suppress IL-1β, while higher doses (10 µM) nearly abolish it .
  • Cell-type specificity : Caspase-1 inhibition may shift cell fate (e.g., pyroptosis to apoptosis) in macrophages but not epithelial cells .
  • Experimental validation : Combine flow cytometry (Annexin V/PI staining) and ELISA (IL-1β quantification) to disentangle apoptosis and inflammasome activation .

Q. What methodological adjustments are required when translating this compound from in vitro to in vivo studies?

  • Pharmacokinetics : this compound’s methyl ester modification enhances cell permeability but requires esterase-mediated activation in vivo. Monitor tissue-specific esterase activity .
  • Dosing regimens : In ApoE−/− mice, intraperitoneal injection (1–5 mg/kg) reduces vascular inflammation, but efficacy depends on disease stage and co-administered agents .
  • Off-target monitoring : Use caspase-1 knockout models or RNAi to confirm observed effects are caspase-1-specific .

Q. How does this compound interact with other inflammasome inhibitors (e.g., NLRP3 inhibitors) in combinatorial therapy studies?

Synergistic or antagonistic effects require:

  • Dose-matrix experiments : Test this compound with NLRP3 inhibitors (e.g., MCC950) across a range of concentrations .
  • Pathway mapping : Analyze downstream markers like GSDMD cleavage (pyroptosis) and HMGB1 release (secondary necrosis) via Western blot .
  • Time-course studies : Sequential vs. simultaneous administration impacts outcomes due to this compound’s irreversible binding .

Technical & Experimental Design

Q. What controls are essential when using this compound to study caspase-1-dependent processes?

  • Vehicle control : DMSO at equivalent concentrations (e.g., 0.1–0.2%) to exclude solvent effects .
  • Caspase-1 genetic knockout : Validate results in caspase-1−/− cells or animals .
  • Inactive analog control : Use Z-FA-FMK (non-caspase inhibitor) to confirm specificity .

Q. How should researchers address batch-to-batch variability in this compound activity?

  • Quality verification : Confirm purity (≥98% via HPLC) and solubility (clear solution in DMSO) before use .
  • Functional validation : Test each batch in a standardized assay (e.g., inhibition of LPS/nigericin-induced IL-1β secretion in THP-1 cells) .

Data Interpretation & Limitations

Q. Why might this compound fail to inhibit IL-1β secretion in certain cell lines, and how can this be troubleshooted?

Potential causes include:

  • Alternative pathways : IL-1β secretion via caspase-8 or non-canonical inflammasomes (e.g., caspase-11) .
  • Insufficient inhibitor uptake : Optimize pre-treatment duration (≥30 minutes) or use alternative delivery methods (e.g., electroporation) .
  • Probe degradation : Store stock solutions at −80°C in anhydrous DMSO to prevent hydrolysis .

Q. What are the limitations of this compound in studying inflammasome-independent roles of caspase-1?

  • Off-target caspase-4/5 inhibition : Use selective caspase-4/5 inhibitors (e.g., Z-LEHD-FMK) as comparators .
  • Non-enzymatic functions : Caspase-1 may scaffold protein complexes independently of catalytic activity, requiring genetic knockout models for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.